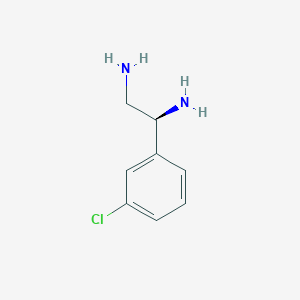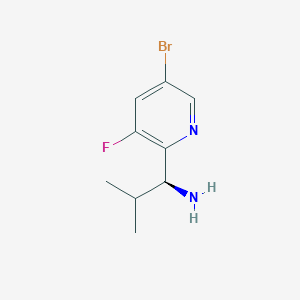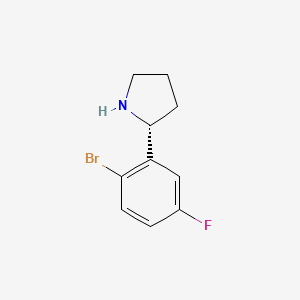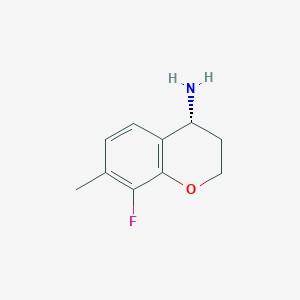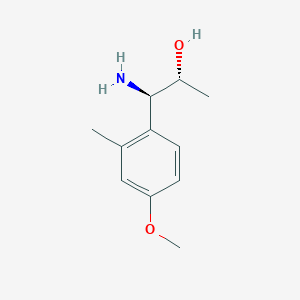
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₂ClNO and a molecular weight of 233.70 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a chloro group, a cyclopentanecarbonyl group, and a benzonitrile moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclopentanecarbonyl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with cyclopentanecarbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The cyclopentanecarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH₄, H₂/Pd-C), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Substituted benzonitriles.
Reduction: Amines.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(cyclopentanecarbonyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloro group can participate in electrophilic interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. The cyclopentanecarbonyl group can also influence the compound’s overall conformation and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobenzonitrile: Lacks the cyclopentanecarbonyl group, making it less complex and potentially less versatile in certain applications.
4-Chlorobenzonitrile: Another isomer with the chloro group in a different position, affecting its reactivity and properties.
Uniqueness
2-Chloro-4-(cyclopentanecarbonyl)benzonitrile is unique due to the presence of the cyclopentanecarbonyl group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C13H12ClNO |
|---|---|
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
2-chloro-4-(cyclopentanecarbonyl)benzonitrile |
InChI |
InChI=1S/C13H12ClNO/c14-12-7-10(5-6-11(12)8-15)13(16)9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChI-Schlüssel |
DCSJLDVWFNFUCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


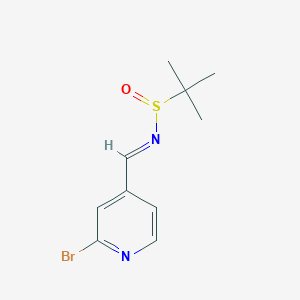
![Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13047899.png)

![4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13047907.png)

![(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B13047910.png)
![6'-Bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13047918.png)
